(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Description
Ipamorelin is a synthetic pentapeptide (Aib-His-D-2-Nal-D-Phe-Lys-NH₂) derived from growth hormone-releasing peptide-1 (GHRP-1) via deletion of residues 4 and 5 . It acts as a selective ghrelin receptor agonist, stimulating growth hormone (GH) secretion from the pituitary gland without affecting other anterior pituitary hormones such as follicle-stimulating hormone (FSH), luteinizing hormone (LH), prolactin (PRL), or thyroid-stimulating hormone (TSH) .
Preclinical studies demonstrate its efficacy in increasing GH and insulin-like growth factor-1 (IGF-1) levels, enhancing lean muscle mass, and improving bone density . It also exhibits prokinetic effects in gastrointestinal dysfunction models, such as postoperative ileus . Chronic administration in rats showed sustained GH release without pituitary desensitization, a distinct advantage over growth hormone-releasing hormone (GHRH) .
Properties
CAS No. |
170851-70-4 |
|---|---|
Molecular Formula |
C38H49N9O5 |
Molecular Weight |
711.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C38H49N9O5/c1-38(2,41)37(52)47-32(21-28-22-42-23-43-28)36(51)46-31(20-25-15-16-26-12-6-7-13-27(26)18-25)35(50)45-30(19-24-10-4-3-5-11-24)34(49)44-29(33(40)48)14-8-9-17-39/h3-7,10-13,15-16,18,22-23,28-32H,8-9,14,17,19-21,39,41H2,1-2H3,(H2,40,48)(H,44,49)(H,45,50)(H,46,51)(H,47,52)/t28?,29-,30+,31+,32-/m0/s1 |
InChI Key |
ZTQSJWKZYQJWLP-XUXLGOTHSA-N |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N)N |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)N)N |
Appearance |
Solid powder |
density |
1.3±0.1 g/cm3 |
Other CAS No. |
170851-70-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XXXFK |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ipamorelin; NNC-26-0161; NNC 26-0161; NNC26-0161; NNC-260161; NNC 260161; NNC260161. |
Origin of Product |
United States |
Preparation Methods
Ipamorelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The amino acids used in the synthesis of ipamorelin include Aib (α-aminoisobutyric acid), His (histidine), D-2-Nal (D-2-naphthylalanine), D-Phe (D-phenylalanine), and Lys (lysine) . The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Ipamorelin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions are less common for ipamorelin but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the lysine residue. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
Growth Hormone Secretion
Ipamorelin has been shown to effectively increase growth hormone levels in various animal models. Studies indicate that it can elevate growth hormone levels by three to thirteen times higher than baseline levels in mice . This potent effect on growth hormone secretion allows researchers to investigate its implications for growth disorders and metabolic syndromes.
| Study | Model | Dose | Growth Hormone Increase |
|---|---|---|---|
| Rats | 80 nmol/kg | Comparable to GHRP-6 | |
| Female Rats | 0-450 μg/day | Dose-dependent increase in longitudinal bone growth |
Tissue Regeneration and Repair
Research suggests that Ipamorelin may play a significant role in cellular regeneration and tissue repair. By stimulating growth hormone release, it influences the proliferation of satellite cells responsible for muscle repair and collagen synthesis, which is vital for connective tissues . This property positions Ipamorelin as a potential candidate for studies focused on wound healing and muscular tissue growth.
Metabolic Research
Ipamorelin's ability to influence lipid mobilization and glucose metabolism has garnered attention in metabolic research. Studies indicate that it may alter lipid profiles and enhance energy homeostasis without adversely affecting insulin sensitivity . This makes it an interesting compound for exploring mechanisms underlying obesity and metabolic syndromes.
| Application | Effect |
|---|---|
| Lipid Mobilization | Enhanced fatty acid utilization |
| Glucose Metabolism | Potential improvement in insulin sensitivity |
Bone Health
In studies involving young adult female rats, treatment with Ipamorelin resulted in increased bone mineral content as measured by dual-energy X-ray absorptiometry (DXA). Although volumetric bone mineral density remained unchanged, the increase in bone mass indicates potential applications for treating conditions like osteoporosis .
| Measurement Method | Result |
|---|---|
| DXA | Increased total bone mineral content |
| pQCT | Increased cortical bone mass |
Case Studies
Several case studies have illustrated the efficacy of Ipamorelin in various applications:
- Case Study 1 : A study on adult female rats demonstrated that Ipamorelin treatment led to significant increases in body weight and tibial bone mineral content over 12 weeks .
- Case Study 2 : Research involving combined administration of Tesamorelin and Ipamorelin indicated synergistic effects on lipid metabolism and glucose homeostasis, suggesting broader implications for weight management strategies .
Mechanism of Action
Ipamorelin exerts its effects by binding to ghrelin receptors in the brain, specifically the growth hormone secretagogue receptor (GHS-R1a). This binding activates the growth hormone-releasing cells in the pituitary gland, leading to the release of growth hormone . Unlike other growth hormone secretagogues, ipamorelin does not significantly affect cortisol or adrenocorticotropic hormone (ACTH) levels, making it a more selective and controlled option for growth hormone stimulation .
Comparison with Similar Compounds
Ipamorelin belongs to the class of GH secretagogues, which includes peptides like GHRP-6, GHRP-2, and non-peptidic analogs. Below is a detailed comparison:
Structural and Pharmacokinetic Differences
Key Findings :
- Ipamorelin’s lower plasma clearance and urinary excretion contribute to its prolonged activity compared to GHRP-6 .
- Nasal absorption is less efficient than GHRP-2 but sufficient for therapeutic use .
Hormonal Selectivity
Key Findings :
- Ipamorelin is unique in its lack of ACTH/cortisol stimulation, reducing risks of hypercortisolism .
- It stimulates insulin secretion in pancreatic tissue via calcium channels and adrenergic receptors, a mechanism absent in other GHS .
Clinical and Preclinical Outcomes
- Efficacy in Disease Models: Ipamorelin reversed cisplatin-induced anorexia in rats, whereas GHRP-6 and GHRP-2 lack such data .
- Safety Profile: No desensitization observed after chronic use in rats, unlike GHRH . Minimal off-target effects compared to GHRP-6/GHRP-2, which elevate stress hormones .
Advantages Over Non-Peptidic Analogs
Biological Activity
Ipamorelin is a synthetic pentapeptide, specifically a growth hormone secretagogue (GHS), that has garnered attention for its ability to stimulate the release of growth hormone (GH) selectively and effectively. Its structure is denoted as Aib-His-D-2-Nal-D-Phe-Lys-NH2, and it is recognized as a potent agent in both in vitro and in vivo settings. The compound was developed through a chemistry program aimed at creating GHSs that lack certain dipeptides found in earlier peptides like GHRP-1, resulting in a unique profile that emphasizes GH release without significantly affecting other hormones such as cortisol or prolactin .
Ipamorelin acts primarily through the ghrelin receptor (GHS-R), which is predominantly located in the hypothalamus and pituitary gland. It exhibits a high selectivity for stimulating GH release compared to other hormones, making it particularly interesting for therapeutic applications. Unlike other GHSs, Ipamorelin does not induce significant increases in ACTH or cortisol levels, even at doses far exceeding those required for GH release . This selectivity suggests a potential for fewer side effects related to adrenal activation.
Comparative Potency
In studies comparing Ipamorelin with other GHSs, it has shown comparable efficacy to GHRP-6 while demonstrating a lower systemic clearance rate. For instance, in pentobarbital-anesthetized rats, the effective dose (ED50) for Ipamorelin was found to be 80 nmol/kg with an Emax of 1545 ng GH/ml plasma, closely matching the performance of GHRP-6 .
In Vivo Studies
Weight Gain and GH Release
Chronic administration of Ipamorelin has been shown to stimulate body weight gain and enhance GH release in various animal models. In a study involving young female rats treated daily with Ipamorelin for 21 days, significant increases in body weight were observed compared to control groups. The study also noted that basal GH release was higher in the Ipamorelin-treated group than in controls, indicating its effectiveness in promoting GH secretion without leading to desensitization of the GH response .
Bone Growth Effects
Ipamorelin has also been investigated for its effects on longitudinal bone growth. In adult female rats receiving subcutaneous injections over 15 days, results indicated a dose-dependent increase in bone growth rate (LGR) alongside weight gain. Notably, LGR increased from 42 microm/day in control groups to 52 microm/day in those treated with the highest dose of Ipamorelin (450 µg/day) .
Summary of Key Findings
| Study Parameter | Ipamorelin | GHRP-6 | GHRH |
|---|---|---|---|
| ED50 (nmol/kg) | 80 | 115 | Not specified |
| Emax (ng GH/ml) | 1545 | 1167 | Not applicable |
| Weight Gain Increase (%) | Significant | Significant | Moderate |
| Effect on ACTH/Cortisol | No significant change | Increased | Increased |
| Bone Growth Rate Increase | Dose-dependent | Not specified | Not specified |
Clinical Implications
The unique profile of Ipamorelin makes it a candidate for clinical applications where selective GH stimulation is desired without unwanted hormonal side effects. Potential areas for research include:
- Growth Hormone Deficiency: Investigating its use in children with growth retardation.
- Muscle Wasting Disorders: Evaluating efficacy in conditions leading to muscle loss.
- Postoperative Recovery: Exploring benefits in enhancing recovery through improved metabolic profiles.
Case Studies
In clinical settings, preliminary studies have shown that Ipamorelin can be well-tolerated among patients undergoing surgery, with no significant adverse effects reported compared to placebo treatments . A double-blind study involving postoperative ileus patients demonstrated that while Ipamorelin was well tolerated, it did not significantly outperform placebo concerning recovery metrics .
Q & A
Q. What is the molecular mechanism of Ipamorelin in stimulating growth hormone (GH) release?
Ipamorelin is a pentapeptide (Aib-His-D-2-Nal-D-Phe-Lys-NH₂) that selectively activates the ghrelin receptor (GHSR-1a) in the pituitary gland, triggering GH secretion via G-protein-coupled signaling pathways. Unlike non-selective GHRPs (e.g., GHRP-6), Ipamorelin does not elevate cortisol or prolactin, even at high doses, due to its specificity for GH release . In rodent models, it enhances IGF-1 production and gastric motility by mimicking ghrelin’s action on hypothalamic-pituitary pathways .
Q. Which experimental models are commonly used to study Ipamorelin’s effects?
Preclinical studies primarily use rodent models:
- Postoperative ileus (POI) : Rats administered Ipamorelin (0.014–0.14 µmol/kg) showed dose-dependent improvements in gastric motility, measured via radioactive tracer retention and geometric center analysis .
- Bone density : Female rats treated for 12 weeks exhibited increased bone mineral density and reduced corticosteroid-induced bone loss .
- Adiposity : GH-deficient mice displayed 15.3% body weight gain after 9 weeks of Ipamorelin (250 µg/kg twice daily), linked to early-stage adipogenic effects .
Q. How is Ipamorelin detected and quantified in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Precursor ions : [M+H]⁺ (m/z 712.4) and [M+2H]²⁺ (m/z 356.7) .
- Product ions : m/z 129 (specific to C-terminal lysineamide cleavage) and m/z 120.1 (imidazole ring fragment) .
- Challenges : Ion suppression (e.g., 25% for GHRP1) and enhancement (165% for Ipamorelin (1-4) free acid) require internal standardization .
Advanced Research Questions
Q. How can researchers resolve contradictions in Ipamorelin’s adipogenic effects across studies?
Discrepancies arise from model-specific responses:
- GH-deficient mice : Ipamorelin increased fat pad weight and leptin levels, independent of GH status, suggesting direct adipogenic signaling .
- GH-intact rodents : Transient weight gain (1–2 weeks) stabilizes, contrasting with sustained GH-induced organomegaly . Methodological Recommendations :
- Use dual-energy X-ray absorptiometry (DEXA) for longitudinal fat distribution analysis.
- Compare dose-response curves across GH-deficient and intact models to isolate GH-dependent vs. independent pathways .
Q. What experimental design considerations are critical for studying Ipamorelin’s long-term safety?
- Dosing cycles : Standard protocols use 8–12 weeks of daily administration (200–300 µg/kg in rodents) followed by 4-week washout periods to assess reversibility .
- Endpoint selection : Monitor organ weights (e.g., liver, kidneys) to exclude GH-like organomegaly and measure cortisol/prolactin to confirm selectivity .
- Human translation : While human trials are limited, in vitro assays using pituitary cell lines (e.g., RC-4B/C) can predict off-target hormone release .
Q. How does Ipamorelin’s pharmacokinetic profile influence its research applications?
- Half-life : ~2 hours in rodents, requiring twice-daily dosing to maintain GH pulsatility .
- Bioavailability : Subcutaneous administration achieves higher stability than oral routes due to peptide degradation in the GI tract .
- Synergies : Co-administration with GHRH analogs (e.g., Sermorelin) amplifies GH release, but mechanistic studies require temporal separation of doses to isolate contributions .
Q. What are the methodological pitfalls in analyzing Ipamorelin’s interaction with other peptides (e.g., BPC-157)?
- Confounding mechanisms : BPC-157 promotes local tissue repair, while Ipamorelin’s systemic GH release may indirectly accelerate healing. Use controlled co-administration studies with staggered dosing to differentiate effects .
- Analytical interference : Overlapping mass spectra (e.g., BPC-157 and Ipamorelin fragments) require high-resolution MS/MS with optimized collision energies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
